Cas no 2172236-95-0 (4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}-2-methylbutanoic acid)
L'acido 4-{2-[4-({(9H-fluoren-9-il)metossicarbonil}ammino)fenil]acetamido}-2-metilbutanoico è un composto organico complesso utilizzato principalmente nella sintesi peptidica, in particolare nella strategia Fmoc (9-fluorenilmetossicarbonile). La sua struttura combina un gruppo Fmoc protettivo, noto per la sua stabilità e facilità di rimozione in condizioni basiche blande, con un acido carbossilico funzionalizzato, ideale per l'accoppiamento con ammine. La presenza del gruppo metilico in posizione 2 conferisce ulteriore stabilità stereochimica. Questo reagente è particolarmente utile nella chimica combinatoria e nella produzione di peptidi modificati, garantendo alta purezza e resa. La sua solubilità in solventi organici comuni ne facilita l'utilizzo in diverse condizioni sintetiche.

2172236-95-0 structure
Nome del prodotto:4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}-2-methylbutanoic acid
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}-2-methylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}-2-methylbutanoic acid
- EN300-1483036
- 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid
- 2172236-95-0
-
- Inchi: 1S/C28H28N2O5/c1-18(27(32)33)14-15-29-26(31)16-19-10-12-20(13-11-19)30-28(34)35-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,18,25H,14-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- Chiave InChI: AGLQXCPRCZVQCV-UHFFFAOYSA-N
- Sorrisi: O(C(NC1C=CC(=CC=1)CC(NCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 472.19982200g/mol
- Massa monoisotopica: 472.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 10
- Complessità: 713
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 105Ų
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}-2-methylbutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483036-0.5g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1483036-10000mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1483036-250mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1483036-10.0g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1483036-1.0g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1483036-1000mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1483036-100mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1483036-500mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1483036-2.5g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1483036-50mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetamido}-2-methylbutanoic acid |
2172236-95-0 | 50mg |
$2829.0 | 2023-09-28 |
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}-2-methylbutanoic acid Letteratura correlata
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
2172236-95-0 (4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}-2-methylbutanoic acid) Prodotti correlati
- 1817773-66-2(Bevurogant)
- 2171277-55-5((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid)
- 851969-17-0(5-(4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 1393541-24-6(2-Chloro-5-methoxy-3-methylpyrazine)
- 1095059-64-5(ethyl({2-(pyrrolidin-1-yl)phenylmethyl})amine)
- 2287272-58-4(5-Chloro-6-fluoro-1-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-1H-benzotriazole)
- 2228136-67-0(3,3-difluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine)
- 1693872-60-4((5-nitrothiophen-2-yl)methanesulfonyl chloride)
- 2137693-59-3(Sodium 3-bromo-2-chlorobenzene-1-sulfinate)
- 2094171-53-4(N-[cyano(2,3-dichlorophenyl)methyl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
